(R)-3-(2-hydroxyphenoxy)-1,2-propanediol
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Overview
Description
®-3-(2-hydroxyphenoxy)-1,2-propanediol is an organic compound with a molecular structure that includes a hydroxyphenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-hydroxyphenoxy)-1,2-propanediol typically involves the reaction of ®-glycidol with 2-hydroxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the nucleophilic attack of the phenoxide ion, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of ®-3-(2-hydroxyphenoxy)-1,2-propanediol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-hydroxyphenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-catalyzed reactions involving similar structures.
Medicine
In medicine, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents or as a research tool in drug discovery.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(2-hydroxyphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group may participate in aromatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a propanediol backbone.
2-(2-Hydroxyphenyl)benzoxazole: Contains a benzoxazole ring instead of a propanediol backbone.
Uniqueness
®-3-(2-hydroxyphenoxy)-1,2-propanediol is unique due to its specific combination of a hydroxyphenoxy group and a propanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
654674-16-5 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R)-3-(2-hydroxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2/t7-/m1/s1 |
InChI Key |
YFTRBASNPFHPAJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(CO)O |
Origin of Product |
United States |
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